molecular formula C22H28N2O2 B3841930 N'-(2,2-diphenylacetyl)octanehydrazide

N'-(2,2-diphenylacetyl)octanehydrazide

Cat. No.: B3841930
M. Wt: 352.5 g/mol
InChI Key: NBAUMRBHUWACML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,2-diphenylacetyl)octanehydrazide: is an organic compound with the molecular formula C22H28N2O2 It is a hydrazide derivative of benzeneacetic acid, specifically α-phenyl-benzeneacetic acid, with an octane chain attached to the hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-diphenylacetyl)octanehydrazide typically involves the reaction of 2,2-diphenylacetic acid with octanoyl chloride in the presence of a base such as pyridine to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N’-(2,2-diphenylacetyl)octanehydrazide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-diphenylacetyl)octanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various hydrazide derivatives

Scientific Research Applications

N’-(2,2-diphenylacetyl)octanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,2-diphenylacetyl)octanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,2-diphenylacetyl)hexanehydrazide
  • N’-(2,2-diphenylacetyl)decanehydrazide
  • N’-(2,2-diphenylacetyl)butanehydrazide

Uniqueness

N’-(2,2-diphenylacetyl)octanehydrazide is unique due to its specific octane chain length, which influences its solubility, reactivity, and interaction with biological targets. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit distinct physicochemical properties and biological activities.

Properties

IUPAC Name

N'-(2,2-diphenylacetyl)octanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-3-4-5-12-17-20(25)23-24-22(26)21(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAUMRBHUWACML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,2-diphenylacetyl)octanehydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2,2-diphenylacetyl)octanehydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2,2-diphenylacetyl)octanehydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,2-diphenylacetyl)octanehydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2,2-diphenylacetyl)octanehydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2,2-diphenylacetyl)octanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.